1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Compounds with a piperazine ring, such as the one in your molecule, are common in pharmaceuticals and agrochemicals . They can modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The structure of similar compounds is usually assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry .Scientific Research Applications
- The 1,2,4-triazole scaffold, present in this compound, has been associated with antibacterial and antifungal properties . Researchers have explored its potential as an antimicrobial agent against various pathogens. Further studies could focus on optimizing its efficacy and understanding its mechanism of action.
- Compounds containing the 1,2,4-triazole nucleus have shown cytotoxic effects against different cancer cell lines . Investigating the impact of our compound on specific cancer types (e.g., breast, lung, or colon cancer) could provide valuable insights for drug development.
- The 1,2,4-triazole derivatives have demonstrated anti-HIV activity . Researchers might explore the potential of our compound as an anti-HIV agent, considering its unique structure and functional groups.
- Inflammation plays a crucial role in various diseases. Investigating whether our compound exhibits anti-inflammatory effects could lead to novel therapeutic strategies .
- Researchers can use the 4,5-disubstituted-3-mercaptotriazolic nucleus as a building block for designing bioactive molecules. By modifying the substituents, they can tailor properties such as solubility, stability, and target specificity .
- Our compound’s unique structure provides opportunities for rational drug design. Computational studies, molecular docking, and structure-activity relationship (SAR) analyses could guide the development of more potent analogs .
Antibacterial and Antifungal Activities
Cytotoxicity Against Cancer Cells
Anti-HIV Activity
Anti-Inflammatory Properties
Designing Bioactive Compounds
Drug Design and Optimization
Mechanism of Action
properties
IUPAC Name |
1-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-13-2-4-14(5-3-13)27(25,26)21-10-8-19(9-11-21)16(22)12-20-7-6-15(18-20)17(23)24/h2-7H,8-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKGOWVZAVGFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC(=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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